molecular formula C23H34NO5P B586493 Fosinoprilat-d7 CAS No. 1279220-43-7

Fosinoprilat-d7

カタログ番号 B586493
CAS番号: 1279220-43-7
分子量: 442.543
InChIキー: WOIWWYDXDVSWAZ-FLDDMTFTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fosinoprilat-d7 is the labelled analogue of Fosinoprilat, which is a metabolite of Fosinopril . Fosinopril is an angiotensin-converting enzyme inhibitor used for the treatment of hypertension and some types of chronic heart failure .


Synthesis Analysis

A sensitive and efficient LC–MS/MS method for the bioanalysis of fosinopril diacid from human plasma has been developed . This method has been successfully applied for a bioequivalence study of Fosinopril diacid in humans .


Molecular Structure Analysis

High-resolution crystal structures of both nACE (1.75 Å) and cACE (1.85 Å) in complex with fosinoprilat, a clinically used inhibitor, have been reported . These structures allowed detailed analysis of the molecular features conferring domain selectivity by fosinoprilat .


Chemical Reactions Analysis

Fosinoprilat is an ester prodrug that hydrolyzes in the liver to fosinoprilat, its principle active metabolite form . The metabolic profile of the antihypertensive agents are intensively studied because of the broad inter-individual variability on plasma concentrations and the diversity on the efficacy response especially due to the P450 dependent metabolic status they present .


Physical And Chemical Properties Analysis

Fosinoprilat-d7 has a molecular formula of C23H33NO5P- . More detailed physical and chemical properties can be found in the PubChem database .

科学的研究の応用

Pharmacokinetics and Drug Metabolism

Fosinoprilat-d7 is used as an internal standard in pharmacokinetic studies to understand the metabolism and distribution of fosinopril, its prodrug form . By comparing the concentration of fosinoprilat-d7 with fosinopril in biological samples, researchers can determine the rate at which fosinopril is converted into its active metabolite, fosinoprilat.

Analytical Method Development

Researchers have developed sensitive and robust ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) methods using fosinoprilat-d7. This allows for the simultaneous quantification of fosinopril and fosinoprilat in biological samples, which is crucial for drug development and therapeutic monitoring .

Stability and Degradation Studies

Fosinoprilat-d7 plays a role in the analysis of the stability of fosinopril. It helps in understanding how fosinopril degrades over time and under various conditions, which is essential for ensuring the quality and efficacy of the drug during storage and use .

Bioavailability Assessment

In studies assessing the bioavailability of fosinopril, fosinoprilat-d7 is used to accurately measure the amount of drug that reaches systemic circulation. This is vital for dosage form design and to ensure consistent therapeutic effects .

Drug Interaction Studies

Fosinoprilat-d7 can be employed to investigate potential drug-drug interactions. By monitoring the levels of fosinoprilat-d7, researchers can observe how the presence of other drugs might affect the metabolism of fosinopril .

Chemometric Analysis

Fosinoprilat-d7 is utilized in chemometric analyses to optimize and validate analytical methods. This includes the development of algorithms and statistical models to predict the behavior of fosinopril in various conditions .

Safety and Hazards

Fosinoprilat has been evaluated for safety in more than 2,100 individuals in hypertension and heart failure trials, including approximately 530 patients treated for a year or more . Generally, adverse events were mild and transient, and their frequency was not prominently related to dose within the recommended daily dosage range .

将来の方向性

Fosinopril is an ACE inhibitor used to treat mild to moderate hypertension, congestive heart failure, and to slow the progression of renal disease in hypertensive diabetics . The drug is distinguishable from enalapril and captopril due to its long half-life, hydrophilicity, and resistance to liver breakdown . Future research may focus on improving the efficacy and reducing the side effects of this drug .

特性

IUPAC Name

(2R,4R)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/p-1/t20-,21+/m0/s1/i1D,3D,4D,9D,10D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIWWYDXDVSWAZ-LXKGALOTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@H](C[C@@H]2C(=O)[O-])C3CCCCC3)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO5P-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosinoprilat-d7

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。